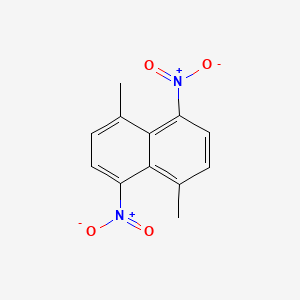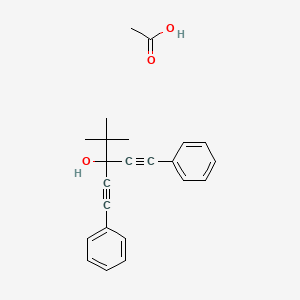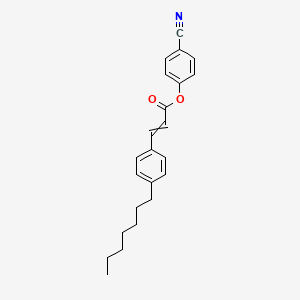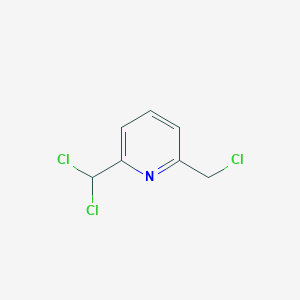
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is composed of a 2-methylhexa-1,5-diene backbone with an oxo group and two phenyl groups attached to a lambda5-phosphane center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of 2-methylhexa-1,5-diene with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with hydroxyl groups. Substitution reactions can result in a wide range of functionalized phosphine compounds.
科学的研究の応用
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals and facilitate various catalytic processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules, which may have implications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.
Industry: In industrial applications, it is used as an intermediate in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes and influencing their reactivity. It may also interact with biological targets, such as enzymes or receptors, through its functional groups, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the interactions.
類似化合物との比較
Similar Compounds
2-Methyl-1,5-hexadiene: A related compound with a similar backbone but lacking the phosphane and oxo groups.
Diphenylphosphine oxide: A compound with a similar phosphane center but without the 2-methylhexa-1,5-diene backbone.
Uniqueness
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its combination of a 2-methylhexa-1,5-diene backbone with an oxo group and diphenylphosphane center. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds. Its ability to form coordination complexes and undergo various chemical transformations makes it valuable in both research and industrial applications.
特性
CAS番号 |
58093-12-2 |
|---|---|
分子式 |
C19H21OP |
分子量 |
296.3 g/mol |
IUPAC名 |
[2-methylhexa-1,5-dien-3-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C19H21OP/c1-4-11-19(16(2)3)21(20,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h4-10,12-15,19H,1-2,11H2,3H3 |
InChIキー |
IERYDLHFKZFDOG-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(CC=C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)







